(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride
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Overview
Description
(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride is a chemical compound with the molecular formula C8H10FNO·HCl It is an organic compound that features a fluorine atom and a methoxy group attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-6-methoxybenzaldehyde
- 2-Fluoro-6-methoxybenzyl alcohol
Uniqueness
(2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-6-methoxy-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-10-8-6(9)4-3-5-7(8)11-2;/h3-5,10H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDJWFIGTXLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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